Cas no 873857-08-0 (phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate)

phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- BYUISZJSMJEOOV-UHFFFAOYSA-N
- phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
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- Inchi: 1S/C19H12N2O2S/c22-19(23-13-7-2-1-3-8-13)14-9-6-12-20-17(14)18-21-15-10-4-5-11-16(15)24-18/h1-12H
- InChI Key: BYUISZJSMJEOOV-UHFFFAOYSA-N
- SMILES: C1(C2=NC3=CC=CC=C3S2)=NC=CC=C1C(OC1=CC=CC=C1)=O
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3321-0024-10μmol |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
873857-08-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3321-0024-30mg |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
873857-08-0 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3321-0024-15mg |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
873857-08-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3321-0024-25mg |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
873857-08-0 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3321-0024-4mg |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
873857-08-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3321-0024-10mg |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
873857-08-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3321-0024-20μmol |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
873857-08-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3321-0024-20mg |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
873857-08-0 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3321-0024-1mg |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
873857-08-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3321-0024-5mg |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
873857-08-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate Related Literature
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
Additional information on phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
Recent Advances in the Study of Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate (CAS: 873857-08-0)
Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate (CAS: 873857-08-0) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound's unique structure, featuring a benzothiazole moiety linked to a pyridine carboxylate, has been explored for its ability to interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate exhibits promising inhibitory activity against several kinases implicated in cancer progression. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's binding mode and selectivity profile.
Further investigations have explored the compound's potential as an anti-inflammatory agent. Research conducted by a team at the University of Cambridge revealed that derivatives of phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate can modulate the NF-κB signaling pathway, a key regulator of inflammatory responses. These findings were published in Bioorganic & Medicinal Chemistry Letters and suggest that the compound could serve as a lead structure for the development of new anti-inflammatory drugs.
In addition to its therapeutic potential, recent advancements in the synthetic methodology for phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate have been reported. A 2024 paper in Organic Letters described a novel, high-yield synthesis route that employs palladium-catalyzed cross-coupling reactions. This method not only improves the efficiency of production but also allows for the introduction of diverse functional groups, enabling further structure-activity relationship studies.
The pharmacokinetic properties of phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate have also been a focus of recent research. A preclinical study published in Drug Metabolism and Disposition evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The results indicated favorable oral bioavailability and metabolic stability, supporting its potential as a drug candidate. However, further optimization may be required to address certain limitations, such as moderate plasma protein binding.
Looking ahead, ongoing research aims to explore the compound's applications in other therapeutic areas, including neurodegenerative diseases and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical development. The versatility of phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate as a molecular scaffold continues to inspire innovative approaches in drug design and discovery.
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